Array ( [bid] => 1678475 ) Buy Paroxetine | 61869-08-7 | >98%

Paroxetine

Catalog No.
S538652
CAS No.
61869-08-7
M.F
C19H20FNO3
M. Wt
329.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Paroxetine

CAS Number

61869-08-7

Product Name

Paroxetine

IUPAC Name

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine

Molecular Formula

C19H20FNO3

Molecular Weight

329.4 g/mol

InChI

InChI=1S/C19H20FNO3/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18/h1-6,9,14,17,21H,7-8,10-12H2/t14-,17-/m0/s1

InChI Key

AHOUBRCZNHFOSL-YOEHRIQHSA-N

SMILES

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4

solubility

Odorless, off-white powder, mp 147-150 °C . Solubility in water: >1 g/mL/Paroxetine methanesulfonate/
In water, 1,131 mg/L at 25 °C
8.53e-03 g/L

Synonyms

Aropax, BRL 29060, BRL-29060, BRL29060, FG 7051, FG-7051, FG7051, Paroxetine, Paroxetine Acetate, Paroxetine Hydrochloride, Paroxetine Hydrochloride Anhydrous, Paroxetine Hydrochloride Hemihydrate, Paroxetine Hydrochloride, Hemihydrate, Paroxetine Maleate, Paroxetine, cis-(+)-Isomer, Paroxetine, cis-(-)-Isomer, Paroxetine, trans-(+)-Isomer, Paxil, Seroxat

Canonical SMILES

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4

Isomeric SMILES

C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4

The exact mass of the compound Paroxetine is 329.1427 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 5.4 mg/mlin water, 1,131 mg/l at 25 °c8.53e-03 g/l. Its Medical Subject Headings (MeSH) category is Diseases Category - Chemically-Induced Disorders - Drug-Related Side Effects and Adverse Reactions - Metabolic Side Effects of Drugs and Substances - Cytochrome P-450 Enzyme Inhibitors - Cytochrome P-450 CYP2D6 Inhibitors. It belongs to the ontological category of piperidines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Understanding Mood Disorders:

Paroxetine's mechanism of action, which involves increasing serotonin levels in the brain, has been instrumental in researching the neurochemical basis of mood disorders like depression and anxiety. Studies employing Paroxetine investigate how altering serotonin function impacts symptoms and explore potential new treatment targets [].

Exploring Anxiety Disorders:

Paroxetine's effectiveness in treating various anxiety disorders, including generalized anxiety disorder, panic disorder, and social anxiety disorder, makes it a valuable tool in related research. Studies use Paroxetine to understand the neural mechanisms underlying these conditions and evaluate the efficacy of new treatment approaches [, ].

Investigating Obsessive-Compulsive Disorder (OCD):

Paroxetine is also approved for treating OCD, a condition characterized by intrusive thoughts and repetitive behaviors. Research utilizes Paroxetine to examine the role of serotonin in OCD pathophysiology and develop improved treatment strategies for this complex disorder [].

Paroxetine is a potent antidepressant belonging to the class of selective serotonin reuptake inhibitors (SSRIs). It is primarily used to treat major depressive disorder, anxiety disorders, obsessive-compulsive disorder, and post-traumatic stress disorder. The chemical structure of paroxetine is characterized by its unique piperidine ring and a benzodioxole moiety, which contribute to its pharmacological properties. The molecular formula for paroxetine is C19H20FNO3C_{19}H_{20}FNO_{3}, with a molecular weight of approximately 329.3654 g/mol .

Paroxetine's mechanism of action revolves around its interaction with the serotonin transporter protein. This protein is responsible for reabsorbing serotonin from the synaptic cleft, a space between neurons where neurotransmitters like serotonin transmit signals. By binding to the serotonin transporter, paroxetine prevents it from reuptaking serotonin, leading to increased levels of serotonin in the synapse []. This enhanced serotonin availability is believed to contribute to the antidepressant and anxiolytic effects of paroxetine [].

Paroxetine is generally well-tolerated, but common side effects include nausea, dizziness, fatigue, and sexual dysfunction []. In rare cases, it can cause suicidal ideation, particularly in younger patients []. Paroxetine can also interact with other medications, so it's crucial to disclose all medications to a doctor before starting treatment [].

, primarily involving its metabolism in the liver. The drug is extensively metabolized by cytochrome P450 enzymes, particularly CYP2D6, leading to the formation of several metabolites. These metabolites include catechol derivatives that are further conjugated to form glucuronide and sulfate metabolites, which are significantly less potent than the parent compound .

The primary reaction pathways for paroxetine include:

  • Oxidation: Conversion to catechol metabolites.
  • Conjugation: Formation of glucuronide and sulfate conjugates through methylation and other pathways .

Paroxetine exhibits its biological activity primarily through the inhibition of serotonin reuptake in the central nervous system. By blocking the serotonin transporter, paroxetine increases the availability of serotonin in synaptic clefts, enhancing mood and emotional regulation. It also interacts with other neurotransmitter systems, albeit to a lesser extent, including norepinephrine .

Notably, paroxetine has been shown to bind at various sites on the serotonin transporter with high affinity, stabilizing its conformation and inhibiting serotonin reuptake effectively . Additionally, paroxetine has demonstrated inhibitory effects on G protein-coupled receptor kinase 2 (GRK2), which may contribute to its therapeutic effects .

The synthesis of paroxetine involves several steps that typically include the formation of the piperidine ring and subsequent functionalization to introduce the benzodioxole group. One common synthetic route involves:

  • Formation of the piperidine core: Starting from appropriate precursors such as substituted phenols.
  • Introduction of the benzodioxole moiety: This can be achieved through coupling reactions or C–H functionalization strategies.
  • Fluorination: The introduction of the fluorine atom on the phenyl ring is crucial for enhancing its pharmacological profile .

Recent studies have explored novel synthetic routes that involve transition metal-catalyzed reactions to improve yield and selectivity .

Paroxetine is primarily used in clinical settings for:

  • Major Depressive Disorder: Effective in alleviating symptoms associated with depression.
  • Anxiety Disorders: Used to manage generalized anxiety disorder and social anxiety disorder.
  • Obsessive-Compulsive Disorder: Helps reduce compulsive behaviors and intrusive thoughts.
  • Post-Traumatic Stress Disorder: Assists in managing symptoms related to traumatic experiences.

Additionally, paroxetine is sometimes prescribed off-label for conditions such as premenstrual dysphoric disorder and chronic pain syndromes .

Paroxetine exhibits significant interactions with various medications due to its effects on cytochrome P450 enzymes. Notable interactions include:

  • CYP2D6 Inhibition: Paroxetine is a potent inhibitor of this enzyme, affecting the metabolism of other drugs processed by CYP2D6 .
  • Serotonin Syndrome Risk: Concurrent use with other serotonergic agents (e.g., triptans, monoamine oxidase inhibitors) may increase the risk of serotonin syndrome .
  • Anticoagulants: Increased bleeding risk when used with anticoagulants like warfarin due to altered metabolism .

Paroxetine shares structural and functional similarities with other SSRIs but has unique attributes that distinguish it from them. Here are some comparable compounds:

CompoundUnique Features
SertralineMore balanced reuptake inhibition across serotonin and norepinephrine; fewer withdrawal symptoms.
FluoxetineLonger half-life; less potent inhibition of serotonin reuptake compared to paroxetine.
EscitalopramMore selective for serotonin receptors; fewer side effects reported compared to paroxetine.
CitalopramSimilar efficacy but different side effect profiles; less potent than paroxetine in serotonin reuptake inhibition.

Paroxetine's unique pharmacokinetic properties include a rapid onset of action and a higher likelihood of withdrawal effects upon discontinuation compared to some other SSRIs . Its binding affinity and interaction patterns with the serotonin transporter also contribute to its distinct therapeutic profile .

Physical State and Appearance

Paroxetine hydrochloride exists as a solid crystalline material at room temperature. The compound presents as an odorless, off-white powder with a characteristic appearance [1]. The physical state remains stable under normal storage conditions, maintaining its crystalline structure when properly stored [2].

The compound exhibits polymorphism, existing in multiple crystal forms including the stable hemihydrate form (Form I) and the anhydrous form (Form II) [3]. The hemihydrate form is considered the more stable configuration under standard conditions and is the form typically encountered in pharmaceutical preparations [4].

Melting and Boiling Points

Paroxetine hydrochloride demonstrates a melting point range of 120°C to 138°C [1] [5]. This relatively broad melting range is characteristic of the hemihydrate form and reflects the presence of water molecules within the crystal lattice structure. The melting point can vary slightly depending on the specific crystal form and hydration state of the compound [6].

The boiling point of paroxetine has been calculated to be 451.7±45.0°C [4] [7]. This high boiling point is consistent with the compound's molecular weight and intermolecular forces. The relatively high boiling point indicates strong intermolecular interactions and suggests limited volatility under normal conditions [8].

Solubility Profiles

Aqueous Solubility

Paroxetine hydrochloride exhibits limited aqueous solubility, with a reported solubility of 5.4 mg/mL in water [1] [5]. This solubility decreases significantly at physiological pH conditions, where the compound demonstrates a solubility of approximately 0.00853 mg/mL at pH 7.4 [4]. The reduced solubility at physiological pH is attributed to the ionization state of the compound, as paroxetine has a pKa value of 9.9 [9] [10].

The aqueous solubility is influenced by pH conditions, with better solubility observed under acidic conditions where the amine group becomes protonated [10]. At pH 3.0, the compound shows improved dissolution characteristics compared to neutral or basic pH conditions [10].

Organic Solvent Solubility

Paroxetine demonstrates significantly higher solubility in organic solvents compared to aqueous systems. The compound exhibits solubility of approximately 20 mg/mL in both ethanol and dimethyl sulfoxide (DMSO) [2] [3]. In dimethyl formamide (DMF), paroxetine shows the highest solubility among tested solvents at approximately 33 mg/mL [2] [3].

For pharmaceutical applications requiring aqueous formulations, paroxetine can be dissolved in DMF and then diluted with aqueous buffer systems. Using this approach, the compound achieves a solubility of approximately 0.09 mg/mL in a 1:10 DMF:PBS solution at pH 7.0 [2] [3].

Paroxetine is entirely soluble in methanol, making it an excellent solvent for analytical applications [9]. The compound is sparingly soluble in methylene chloride, indicating limited compatibility with chlorinated solvents [9].

Partition Coefficient and Lipophilicity

Paroxetine exhibits significant lipophilic character, as demonstrated by its partition coefficient values. The compound has a log P value of 2.53 [4] and a log Po/w value of 3.95 [9] [11]. These values indicate strong preference for lipophilic environments over aqueous phases, which is consistent with its ability to cross biological membranes effectively.

The high lipophilicity is attributed to the presence of both hydrophobic and hydrophilic moieties within the molecular structure [9]. The lipophilic character facilitates the compound's distribution throughout the body, including penetration into the central nervous system [9] [12].

Spectroscopic Properties

Paroxetine exhibits characteristic spectroscopic properties that enable its identification and quantification. The compound shows ultraviolet absorption maxima at 235, 265, 271, and 295 nm [13]. These absorption bands are associated with the aromatic ring systems present in the molecular structure, particularly the benzodioxol and fluorophenyl moieties.

Infrared spectroscopy reveals characteristic absorption bands consistent with the functional groups present in paroxetine [9] [14]. The compound shows specific absorption patterns in the 600-3500 cm⁻¹ range, with notable peaks corresponding to C-H stretching, aromatic C=C stretching, and C-O stretching vibrations [14].

Nuclear magnetic resonance spectroscopy provides detailed structural information, with both ¹H NMR and ¹³C NMR spectra being well-documented for paroxetine [9] [15]. The NMR data confirms the presence of the piperidine ring, benzodioxol system, and fluorophenyl group within the molecular structure [15].

Dissociation Constants

Paroxetine exhibits a pKa value of 9.9 [9] [10], indicating that it behaves as a weak base under physiological conditions. This high pKa value means that paroxetine exists predominantly in its protonated form at physiological pH (7.4), which influences its solubility, membrane permeability, and pharmacokinetic properties [10].

The dissociation constant suggests that paroxetine is a non-protonated compound under most analytical conditions and falls beyond the typical working pH range of chromatographic columns [10]. This characteristic affects its behavior in analytical systems and pharmaceutical formulations [10].

Collision Cross Section Properties

Paroxetine demonstrates specific collision cross section values that are useful for mass spectrometric identification and analysis. The compound exhibits a collision cross section of 175.6 Ų for the [M+H]⁺ adduct [16]. Other adduct forms show varying collision cross section values: [M+Na]⁺ at 181.1 Ų, [M-H]⁻ at 182.6 Ų, [M+NH₄]⁺ at 186.9 Ų, and [M+K]⁺ at 177.8 Ų [16].

These collision cross section values are particularly valuable for ion mobility spectrometry-mass spectrometry applications and provide additional selectivity for analytical methods [16]. The variation in collision cross section values reflects the different conformational states and charge distributions associated with different adduct formation [16].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

3.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

329.14272166 g/mol

Monoisotopic Mass

329.14272166 g/mol

Boiling Point

451.7±45.0

Heavy Atom Count

24

LogP

2.53
log Kow = 1.23
3.6

Appearance

Solid powder

Melting Point

120-138
Odorless off-white powder; molecular weight: 374.84; melting point: 120-138 °C /Hydrochloride hemihydrate/
129 - 131 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

41VRH5220H
32Q7TW8BX7

Related CAS

64006-44-6 (maleate)
78246-49-8 (hydrochloride)
110429-35-1 (HCl hemihydrate)
72471-80-8 (acetate)

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 6 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 5 of 6 companies with hazard statement code(s):;
H302 (80%): Harmful if swallowed [Warning Acute toxicity, oral];
H360 (60%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (20%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H400 (20%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (60%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Paroxetine is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

Paroxetine is indicated for the management of depression, obsessive-compulsive disorder, panic disorder, social anxiety disorder, generalized anxiety disorder, posttraumatic stress disorder. One form of paroxetine, commercially known as Brisdelle, is used to manage mild to moderate vasomotor symptoms of menopause. Off-label, paroxetine may be used for the treatment of premature ejaculation or irritable bowel syndrome (IBS).

Livertox Summary

Paroxetine is a selective serotonin reuptake inhibitor (SSRI) used in the therapy of depression, anxiety disorders and obsessive-compulsive disorder. Paroxetine therapy can be associated with transient asymptomatic elevations in serum aminotransferase levels and has been linked to rare instances of clinically apparent acute liver injury.

Drug Classes

Antidepressant Agents

Therapeutic Uses

Antidepressive Agents, Second-Generation; Serotonin Uptake Inhibitors
/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Paroxetine is included in the database.
Paxil is indicated for the treatment of major depressive disorder. /Included in US product labeling/
Paxil is indicated for the treatment of obsessions and compulsions in patients with obsessive compulsive disorder (OCD) as defined in the DSM-IV. The obsessions or compulsions cause marked distress, are time-consuming, or significantly interfere with social or occupational functioning. /Included in US product labeling/
For more Therapeutic Uses (Complete) data for PAROXETINE (13 total), please visit the HSDB record page.

Pharmacology

Paroxetine treats the symptoms of depression, various anxiety disorders, posttraumatic stress disorder, obsessive-compulsive disorder, and the vasomotor symptoms of menopause via the inhibition of serotonin reuptake.[T653,L3358,L7703] The onset of action of paroxetine is reported to be approximately 6 weeks.[A181874] Due its serotonergic activity, paroxetine, like other SSRI drugs, may potentiate serotonin syndrome. This risk is especially high when monoamine oxidase (MAO) inhibitors are given within 2 weeks of paroxetine administration. Upon cessation of MAO inhibitors, a 2-week interval before paroxetine administration is recommended. Do not coadminister these agents.[T656]

MeSH Pharmacological Classification

Serotonin Uptake Inhibitors

ATC Code

N - Nervous system
N06 - Psychoanaleptics
N06A - Antidepressants
N06AB - Selective serotonin reuptake inhibitors
N06AB05 - Paroxetine

Mechanism of Action

Paroxetine enhances serotonergic activity via the inhibition presynaptic reuptake of serotonin by the serotonin (SERT) receptor. This inhibition raises the level of serotonin in the synaptic cleft, relieving various symptoms. This drug has been demonstrated to be a stronger inhibitor of serotonin reuptake than other members of the same drug class, including [Citalopram], [Fluoxetine], and [Fluvoxamine]. The mechanism of action of paroxetine in relieving the vasomotor symptoms of menopause is unknown, according to the Brisdelle prescribing information, but may occur due to its effects on thermoregulation. Paroxetine shows a clinically insignificant affinity for adrenergic alpha-1 and alpha-2 receptors and β-adrenergic receptors, dopamine D1 and D2 receptors, histamine H1 receptors and serotonin 5-HT1A, 5-HT2A and 5-HT2C receptors. This drug shows some affinity for muscarinic cholinergic receptors and 5-H2B receptors. The delayed onset of paroxetine therapeutic effects may be explained by the initial paroxetine actions on the 5-HT neurons. In rats, paroxetine activates 5-HT1A receptors when it is first administered, inhibiting the stimulation of the 5-HT neurons and subsequent release of serotonin at the synaptic cleft.
Functional and structural approaches were used to examine the inhibitory mechanisms and binding site location for fluoxetine and paroxetine, two serotonin selective reuptake inhibitors, on nicotinic acetylcholine receptors (AChRs) in different conformational states. The results establish that: (a) fluoxetine and paroxetine inhibit h alpha1beta1 gammadelta AChR-induced Ca(2+) influx with higher potencies than dizocilpine. The potency of fluoxetine is increased approximately 10-fold after longer pre-incubation periods, which is in agreement with the enhancement of (3)H-cytisine binding to resting but activatable Torpedo AChRs elicited by these antidepressants, (b) fluoxetine and paroxetine inhibit the binding of the phencyclidine analog piperidyl-3,4-(3)H(N)]-(N-(1-(2 thienyl)cyclohexyl)-3,4-piperidine to the desensitized Torpedo AChR with higher affinities compared to the resting AChR, and (c) fluoxetine inhibits (3)H-dizocilpine binding to the desensitized AChR, suggesting a mutually exclusive interaction. This is supported by our molecular docking results where neutral dizocilpine and fluoxetine and the conformer of protonated fluoxetine with the highest LUDI score interact with the domain between the valine (position 13') and leucine (position 9') rings. Molecular mechanics calculations also evidence electrostatic interactions of protonated fluoxetine at positions 20', 21', and 24'. Protonated dizocilpine bridges these two binding domains by interacting with the valine and outer (position 20') rings. The high proportion of protonated fluoxetine and dizocilpine calculated at physiological pH suggests that the protonated drugs can be attracted to the channel mouth before binding deeper within the AChR ion channel between the leucine and valine rings, a domain shared with phencyclidine, finally blocking ion flux and inducing AChR desensitization.
Paroxetine was shown to be a potent (Ki = 1.1 nM) and specific inhibitor of [3H]-5-hydroxytryptamine (5-HT) uptake into rat cortical and hypothalamic synaptosomes in vitro. Lineweaver-Burk kinetic analysis determined that this inhibition was competitive in nature, implying a direct interaction with the 5-HT uptake transporter complex. Oral administration of paroxetine produced a dose-related inhibition of [3H]-5-HT uptake (ED50 = 1.9 mg/kg) into rat hypothalamic synaptosomes ex vivo with little effect on [3H]-l-noradrenaline (NA) uptake (ED50 greater than 30 mg/kg). This selectivity for 5-HT uptake was maintained after oral dosing for 14 days. Paroxetine (ED50 1-3 mg/kg PO) prevented the 5-HT depleting effect of p-chloroamphetamine (PCA) in rat brain, demonstrating 5-HT uptake blockade in vivo. Radioligand binding techniques in rat brain in vitro showed that paroxetine has little affinity for alpha 1, alpha 2 or beta adrenoceptors, dopamine (D2), 5-HT1, 5-HT2 or histamine (H1) receptors at concentrations below 1000 nM. Paroxetine demonstrated weak affinity for muscarinic receptors (Ki = 89 nM) but was at least 15 fold weaker than amitriptyline (Ki = 5.1 nM). Paroxetine, therefore, provides a useful pharmacological tool for investigating 5-HT systems and furthermore should be an antidepressant with reduced tricyclic-like side-effects.
The precise mechanism of antidepressant action of paroxetine is unclear, but the drug has been shown to selectively inhibit the reuptake of serotonin at the presynaptic neuronal membrane. Paroxetine-induced inhibition of serotonin reuptake causes increased synaptic concentrations of serotonin in the CNS, resulting in numerous functional changes associated with enhanced serotonergic neurotransmission. Like other SSRIs (e.g., citalopram, fluoxetine, fluvoxamine, sertraline), paroxetine appears to have only very weak effects on the reuptake of norepinephrine or dopamine and does not exhibit clinically important anticholinergic, antihistaminic, or adrenergic (a1, a2, beta) blocking activity at usual therapeutic dosages. Although the mechanism of antidepressant action of antidepressant agents may involve inhibition of the reuptake of various neurotransmitters (i.e., serotonin, norepinephrine) at the presynaptic neuronal membrane, it has been suggested that postsynaptic receptor modification is mainly responsible for the antidepressant action observed during long-term administration of antidepressant agents. During long-term therapy with most antidepressants (e.g., tricyclic antidepressants, monoamine oxidase (MAO) inhibitors), these adaptive changes mainly consist of subsensitivity of the noradrenergic adenylate cyclase system in association with a decrease in the number of beta-adrenergic receptors; such effects on noradrenergic receptor function are commonly referred to as down regulation. However, in an animal study, long-term administration of paroxetine was not shown to downregulate noradrenergic receptors in the CNS as has been observed with many other clinically effective antidepressants. In addition, some antidepressants (e.g., amitriptyline) reportedly decrease the number of serotonergic (5-HT) binding sites following chronic administration.
Reduced glucose metabolism has been implicated as a pathophysiology of depressive disorder. Normalization of such impaired neurometabolism has been related to the therapeutic actions of antidepressant medication. However, the molecular mechanism underlying the neurometabolic actions of antidepressants has not been fully understood. Given that AMP-activated protein kinase (AMPK) is a master switch for energy homeostasis, we aimed to determine whether selective serotonin reuptake inhibitor paroxetine enhances energy metabolism by activating AMPK in neuroblastoma cells. We found that paroxetine dose dependently increased mitochondrial biogenesis, which involves the AMPK-peroxisome proliferator-activated receptor-gamma coactivator-1a pathway. In addition, paroxetine-induced AMPK activation increases glucose uptake and ATP production. These neurometabolic effects of paroxetine were suppressed by cotreatment with compound C (CC), an AMPK inhibitor. These findings suggest a possibility that modulation of the AMPK pathway might be a previously unrecognized mechanism underlying the neurometabolic action of antidepressants. Further study is warranted to examine the region-specific and time-specific effects of AMPK modulation by antidepressants on mood-related behaviors.
For more Mechanism of Action (Complete) data for PAROXETINE (9 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC6
SLC6A4 (HTT) [HSA:6532] [KO:K05037]

Vapor Pressure

4.79X10-8 mm Hg at 25 °C (est)

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

61869-08-7
110429-35-1

Absorption Distribution and Excretion

Paroxetine is readily absorbed from the gastrointestinal tract. Due to the first-pass metabolism, the bioavailability ranges from 30-60%. Cmax is attained 2 to 8 hours after an oral dose. Mean Tmax is 4.3 hours in healthy patients. The steady-state concentration of paroxetine is achieved within 7 to 14 days of oral therapy. In a pharmacokinetic study, AUC in healthy patients was 574 ng·h/mL and 1053 ng·h/mL in those with moderate renal impairment.
About 2/3 of a single paroxetine dose is found to be excreted in the urine and the remainder is found to be excreted in feces. Almost all of the dose is eliminated as metabolites; 3% is found to be excreted as unchanged paroxetine. About 64% of a 30 mg oral dose was found excreted in the urine, with 2% as the parent drug and 62% appearing as metabolites. Approximately 36% of the dose was found to be eliminated in the feces primarily as metabolites and less than 1% as the parent compound.
Paroxetine has a large volume of distribution and is found throughout the body, including in the central nervous system. Only 1% of the drug is found in the plasma. Paroxetine is found in the breast milk at concentrations similar to the concentrations found in plasma.
The apparent oral clearance of paroxetine is 167 L/h. The clearance of paroxetine in patients with renal failure is significantly lower and dose adjustment may be required, despite the fact that it is mainly cleared by the liver. Dose adjustments may be required in hepatic impairment.
Paroxetine hydrochloride appears to be slowly but well absorbed from the GI tract following oral administration. Although the oral bioavailability of paroxetine hydrochloride in humans has not been fully elucidated to date, the manufacturer states that paroxetine is completely absorbed after oral dosing of a solution of the hydrochloride salt. However, the relative proportion of an oral dose that reaches systemic circulation unchanged appears to be relatively small because paroxetine undergoes extensive first-pass metabolism. The oral tablets and suspension of paroxetine hydrochloride reportedly are bioequivalent.
In steady-state dose proportionality studies involving elderly and nonelderly patients, at doses of 20 mg to 40 mg daily for the elderly and 20 mg to 50 mg daily for the nonelderly, some nonlinearity was observed in both populations, again reflecting a saturable metabolic pathway. In comparison to Cmin values after 20 mg daily, values after 40 mg daily were only about 2 to 3 times greater than doubled.
Approximately 95% and 93% of paroxetine is bound to plasma protein at 100 ng/mL and 400 ng/mL, respectively. Under clinical conditions, paroxetine concentrations would normally be less than 400 ng/mL. Paroxetine does not alter the in vitro protein binding of phenytoin or warfarin.
Paroxetine distributes throughout the body, including the CNS, with only 1% remaining in the plasma.
For more Absorption, Distribution and Excretion (Complete) data for PAROXETINE (13 total), please visit the HSDB record page.

Metabolism Metabolites

Paroxetine metabolism occurs in the liver and is largely mediated by cytochrome CYP2D6 with contributions from CYP3A4 and possibly other cytochrome enzymes. Genetic polymorphisms of the CYP2D6 enzyme may alter the pharmacokinetics of this drug. Poor metabolizers may demonstrate increased adverse effects while rapid metabolizers may experience decreased therapeutic effects. The majority of a paroxetine dose is oxidized to a catechol metabolite that is subsequently converted to both glucuronide and sulfate metabolites via methylation and conjugation. In rat synaptosomes, the glucuronide and sulfate conjugates have been shown to thousands of times less potent than paroxetine itself. The metabolites of paroxetine are considered inactive.
The exact metabolic fate of paroxetine has not been fully elucidated; however, paroxetine is extensively metabolized, probably in the liver. The principal metabolites are polar and conjugated products of oxidation and methylation, which are readily cleared by the body. Conjugates with glucuronic acid and sulfate predominate, and the principal metabolites have been isolated and identified. The metabolites of paroxetine have been shown to possess no more than 2% of the potency of the parent compound as inhibitors of serotonin reuptake; therefore, they are essentially inactive.
Paroxetine is extensively metabolized after oral administration. The principal metabolites are polar and conjugated products of oxidation and methylation, which are readily cleared. Conjugates with glucuronic acid and sulfate predominate, and major metabolites have been isolated and identified. Data indicate that the metabolites have no more than 1/50 the potency of the parent compound at inhibiting serotonin uptake. The metabolism of paroxetine is accomplished in part by CYP2D6. Saturation of this enzyme at clinical doses appears to account for the nonlinearity of paroxetine kinetics with increasing dose and increasing duration of treatment. The role of this enzyme in paroxetine metabolism also suggests potential drug-drug interactions
Paroxetine has known human metabolites that include 4-[[(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methoxy]benzene-1,2-diol.
Paroxetine is extensively metabolized after oral administration, likely in the liver. The main metabolites are polar and conjugated products of oxidation and methylation, which are readily eliminated by the body. The predominant metabolites are glucuronic acid and sulfate conjugates. Paroxetine metabolites do not possess significant pharmacologic activity (less than 2% that of parent compound). Paroxetine is metabolized by cytochrome P450 (CYP) 2D6. Enzyme saturation appears to account for the nonlinear pharmacokinetics observed with increasing dose and duration of therapy. Route of Elimination: Approximately 64% of a 30 mg oral solution of paroxetine was excreted in the urine with 2% as the parent compound and 62% as metabolites. Approximately 36% of the dose was excreted in the feces (via bile), mostly as metabolites and less than 1% as parent compound. Half Life: 21-24 hours

Associated Chemicals

Paroxetine maleate; 64006-44-6
Paroxetine hydrochloride; 78246-49-8
Paroxetine mesylate; 217797-14-3
Paroxetine hydrochloride hemihydrate; 110429-35-1

Wikipedia

Paroxetine
Metformin

FDA Medication Guides

Paxil
Paroxetine Hydrochloride
TABLET;ORAL
SUSPENSION;ORAL
APOTEX TECHNOLOGIES
08/18/2023
Paxil CR
Paroxetine Hydrochloride
TABLET, EXTENDED RELEASE;ORAL
APOTEX TECHNOLOGIES
08/18/2023

Drug Warnings

/BOXED WARNING/ SUICIDALITY AND ANTIDEPRESSANT DRUGS. Antidepressants increased the risk compared to placebo of suicidal thinking and behavior (suicidality) in children, adolescents, and young adults in short-term studies of major depressive disorder (MDD) and other psychiatric disorders. Anyone considering the use of Paxil or any other antidepressant in a child, adolescent, or young adult must balance this risk with the clinical need. Short-term studies did not show an increase in the risk of suicidality with antidepressants compared to placebo in adults beyond age 24; there was a reduction in risk with antidepressants compared to placebo in adults aged 65 and older. Depression and certain other psychiatric disorders are themselves associated with increases in the risk of suicide. Patients of all ages who are started on antidepressant therapy should be monitored appropriately and observed closely for clinical worsening, suicidality, or unusual changes in behavior. Families and caregivers should be advised of the need for close observation and communication with the prescriber. Paxil is not approved for use in pediatric patients.
/BOXED WARNING/ WARNING: SUICIDAL THOUGHTS AND BEHAVIORS. Antidepressants, including selective serotonin reuptake inhibitors (SSRIs), have been shown to increase the risk of suicidal thoughts and behavior in pediatric and young adult patients when used to treat major depressive disorder and other psychiatric disorders. Because Brisdelle is an SSRI, monitor patients closely for worsening and for emergence of suicidal thoughts and behaviors. Advise families and caregivers of the need for close observation and communication with the prescriber.
Somnolence, which appears to be dose related, is among the most common adverse effects of paroxetine, occurring in approximately 23% of depressed patients receiving the drug in short-term controlled clinical trials. Somnolence required discontinuance of therapy in about 2% of patients. Headache occurred in about 18 or 15% of patients receiving paroxetine in short- or long-term controlled clinical trials, respectively. In addition, migraine or vascular headache has been reported in up to 1% or less than 0.1% of paroxetine-treated patients, respectively. Asthenia, which also appears to be dose related,1 occurred in 15% of depressed patients receiving the drug in short-term controlled clinical trials and required discontinuance of therapy in about 2% of patients.
Dizziness, which appears to be dose related, occurred in about 13% of patients receiving paroxetine in short-term controlled clinical trials. Insomnia occurred in about 13 or 8% of patients receiving the drug in short- or long-term controlled clinical trials, respectively. However, because insomnia is a symptom also associated with depression, relief of insomnia and improvement in sleep patterns may occur when clinical improvement in depression becomes apparent during antidepressant therapy. In clinical trials, less than 2% of patients discontinued paroxetine because of insomnia.
For more Drug Warnings (Complete) data for PAROXETINE (41 total), please visit the HSDB record page.

Biological Half Life

The mean elimination half-life of paroxetine is about 21 hours. In healthy young subjects, mean elimination half-life was found to be 17.3 hours.
Paroxetine hydrochloride is completely absorbed after oral dosing of a solution of the hydrochloride salt. In a study in which normal male subjects (n = 15) received 30 mg tablets daily for 30 days, steady-state paroxetine concentrations were achieved by approximately 10 days for most subjects, although it may take substantially longer in an occasional patient. At steady state, mean ... half life was ... 21.0 hours (CV 32%) ... .
The mean elimination half-life is approximately 21 hours (CV 32%) after oral dosing of 30 mg tablets daily for 30 days of Paxil.
The elimination half-life of paroxetine when administered as paroxetine hydrochloride averages approximately 21-24 hours, although there is wide interpatient variation with half-lives (ranging from 7-65 hours in one study). In healthy males receiving one 30-mg tablet of paroxetine (administered as paroxetine mesylate) once daily for 24 days, the mean paroxetine half-life was 33.2 hours. In geriatric individuals, elimination half-life of paroxetine (administered as paroxetine hydrochloride) may be increased (e.g., to about 36 hours).

Use Classification

Pharmaceuticals

Methods of Manufacturing

Grignard reaction of arecoline with 4-fluorophenylmagnesium bromide affords a cis-/trans mixture of methyl 4-(4-fluorophenyl)-N-methyl-nipecotate, which is hydrolyzed, converted into the acid chloride and esterified with (-)-menthol. The distilled methyl ester can be resolved via its hydrobromide salts to afford the (-)-trans form which upon reduction with LiAlH4 gives the desired (-)- trans alcohol. Conversion into the chloro compound with thionyl chloride and reaction with the sodium salt of 3,4-methylenedioxyphenol in refluxing methanol for 16 hr leads to the N-methyl derivative of ... /paroxetine/. N-demethylation is achieved by reaction with phenyl- or ethyl chloroformate and hydrolysis of the urethane with KOH.
Preparation: J. A. Christensen, R. F. Squires, German patent 2404113; eidem, United States of America patent 3912743; United States of America patent 4007196 (1974, 1975, 1977 all to Ferrosan).

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. /Paroxetine hydrochloride hemihydrate/
Store tablets between 15 deg and 30 °C (59 deg and 86 °F). ... Store suspension at or below 25 °C (77 °F).

Interactions

Rhodiola rosea (Russian Rhodiola/Golden Root) is a high mountain plant from the arctic regions of Europe and Asia which has the active substance phenylpropanoide. It has sedative, anti-depressive, drive-enhancing and stress-modulated properties stimulating the distribution of dopamine and serotonin; in combination with other drugs, an increase of side effects and risk profile has to be expected. A case report is presented in order to illustrate the interaction between Rhodiola rosea and antidepressants. We report the case of a 68-year-old female patient with recurrent moderate depressive disorder with somatic syndrome (ICD-10 F33.11) who developed vegetative syndrome, restlessness feeling and trembling since she began to ingest Rhodiola rosea in addition to paroxetine. Prescribing Rhodiola rosea with paroxetine, pharmacokinetic and -dynamic interactions have to be assumed. The symptoms of the patient can be interpreted as a serotonergic syndrome. Because of its different effects, the plant is widely used. An increase of clinical relevant risks should be considered in the add-on treatments.
A 74-year-old man with depressive symptoms was admitted to a psychiatric hospital due to insomnia, loss of appetite, exhaustion, and agitation. Medical treatment was initiated at a daily dose of 20 mg paroxetine and 1.2 mg alprazolam. On the 10th day of paroxetine and alprazolam treatment, the patient exhibited marked psychomotor retardation, disorientation, and severe muscle rigidity with tremors. The patient had a fever (38.2 degrees C), fluctuating blood pressure (between 165/90 and 130/70 mg mm Hg), and severe extrapyramidal symptoms. Laboratory tests showed an elevation of creatine phosphokinase (2218 IU/L), aspartate aminotransferase (134 IU/L), alanine aminotransferase (78 IU/L), and BUN (27.9 mg/ml) levels. The patient received bromocriptine and diazepam to treat his symptoms. 7 days later, the fever disappeared and the patient's serum CPK levels were normalized (175 IU/L). This patient presented with symptoms of neuroleptic malignant syndrome (NMS), thus demonstrating that NMS-like symptoms can occur after combined paroxetine and alprazolam treatment. The adverse drug reaction score obtained by the Naranjo algorithm was 6 in our case, indicating a probable relationship between the patient's NMS-like adverse symptoms and the combined treatment used in this case. The involvement of physiologic and environmental aspects specific to this patient was suspected. Several risk factors for NMS should be noted in elderly depressive patients whose symptoms often include dehydration, agitation, malnutrition, and exhaustion. Careful therapeutic intervention is necessary in cases involving elderly patients who suffer from depression.
Serotonin toxicity is an iatrogenic complication of serotonergic drug therapy. It is due to an overstimulation of central and peripheral serotonin receptors that lead to neuromuscular, mental and autonomic changes. Moclobemide is a reversible inhibitor of monoamine oxidase (MAO)-A, selegiline is an irreversible selective inhibitor of MAO-B, and paroxetine is a selective serotonin reuptake inhibitor. Combined use of these agents is known to cause serotonin toxicity. A 53-year-old woman had been treated with paroxetine and selegiline. After moclobemide was prescribed in place of paroxetine without a washout period, she quickly developed confusion, agitation, ataxia, diaphoresis, tremor, mydriasis, ocular clonus, hyperreflexia, tachycardia, moderately elevated blood pressure and high fever, symptoms that were consistent with serotonin toxicity. Discontinuation of the drugs, hydration and supportive care were followed by remarkable improvement of baseline status within 3 days. This case demonstrates that serotonin toxicity may occur even with small doses of paroxetine, selegiline and moclobemide in combination. Physicians managing patients with depression must be aware of the potential for serotonin toxicity and should be able to recognize and treat or, ideally, anticipate and avoid this pharmacodynamically-mediated interaction that may occur between prescribed drugs.
A 69-year-old white female presented to the emergency department with a history of confusion and paranoia over the past several days. On admission the patient was taking carvedilol 12 mg twice daily, warfarin 2 mg/day, folic acid 1 mg/day, levothyroxine 100 microg/day, pantoprazole 40 mg/day, paroxetine 40 mg/day, and flecainide 100 mg twice daily. Flecainide had been started 2 weeks prior for atrial fibrillation. Laboratory test findings on admission were notable only for a flecainide plasma concentration of 1360 ug/L (reference range 200-1000). A metabolic drug interaction between flecainide and paroxetine, which the patient had been taking for more than 5 years, was considered. Paroxetine was discontinued and the dose of flecainide was reduced to 50 mg twice daily. Her delirium resolved 3 days later. ... According to the Naranjo probability scale, flecainide was the probable cause of the patient's delirium; the Horn Drug Interaction Probability Scale indicates a possible pharmacokinetic drug interaction between flecainide and paroxetine. Supratherapeutic flecainide plasma concentrations may cause delirium. Because toxicity may occur when flecainide is prescribed with paroxetine and other potent CYP2D6 inhibitors, flecainide plasma concentrations should be monitored closely with commencement of CYP2D6 inhibitors.
For more Interactions (Complete) data for PAROXETINE (53 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023
1: Sanchez C, Reines EH, Montgomery SA. A comparative review of escitalopram, paroxetine, and sertraline: Are they all alike? Int Clin Psychopharmacol. 2014 Jul;29(4):185-96. doi: 10.1097/YIC.0000000000000023. Review. PubMed PMID: 24424469; PubMed Central PMCID: PMC4047306.
2: Germann D, Ma G, Han F, Tikhomirova A. Paroxetine hydrochloride. Profiles Drug Subst Excip Relat Methodol. 2013;38:367-406. doi: 10.1016/B978-0-12-407691-4.00008-3. Review. PubMed PMID: 23668408.
3: Tomita T, Yasui-Furukori N, Nakagami T, Tsuchimine S, Ishioka M, Kaneda A, Nakamura K, Kaneko S. Therapeutic reference range for plasma concentrations of paroxetine in patients with major depressive disorders. Ther Drug Monit. 2014 Aug;36(4):480-5. doi: 10.1097/FTD.0000000000000036. PubMed PMID: 25014076.
4: Ravindran AV, Cameron C, Bhatla R, Ravindran LN, da Silva TL. Paroxetine in the treatment of dysthymic disorder without co-morbidities: A double-blind, placebo-controlled, flexible-dose study. Asian J Psychiatr. 2013 Apr;6(2):157-61. doi: 10.1016/j.ajp.2012.10.004. Epub 2012 Nov 17. PubMed PMID: 23466114.
5: Zarei M, Sabetkasaei M, Moini Zanjani T. Paroxetine attenuates the development and existing pain in a rat model of neurophatic pain. Iran Biomed J. 2014;18(2):94-100. PubMed PMID: 24518550; PubMed Central PMCID: PMC3933918.
6: Olgiati P, Serretti A. Persistent benefits of slow titration of paroxetine in a six-month follow-up. Hum Psychopharmacol. 2015 Sep;30(5):329-33. doi: 10.1002/hup.2478. Epub 2015 Apr 21. PubMed PMID: 25900268.
7: Schutters SI, van Megen HJ, Van Veen JF, Schruers KR, Westenberg HG. Paroxetine augmentation in patients with generalised social anxiety disorder, non-responsive to mirtazapine or placebo. Hum Psychopharmacol. 2011 Jan;26(1):72-6. doi: 10.1002/hup.1165. Epub 2011 Feb 9. PubMed PMID: 23055414.
8: Tomita T, Yasui-Furukori N, Nakagami T, Tsuchimine S, Ishioka M, Kaneda A, Sugawara N, Kaneko S. The influence of 5-HTTLPR genotype on the association between the plasma concentration and therapeutic effect of paroxetine in patients with major depressive disorder. PLoS One. 2014 May 23;9(5):e98099. doi: 10.1371/journal.pone.0098099. eCollection 2014. PubMed PMID: 24858363; PubMed Central PMCID: PMC4032230.
9: Kaspersen H, Agmo A. Paroxetine-induced reduction of sexual incentive motivation in female rats is not modified by 5-HT1B or 5-HT2C antagonists. Psychopharmacology (Berl). 2012 Mar;220(2):269-80. doi: 10.1007/s00213-011-2475-1. Epub 2011 Sep 10. PubMed PMID: 21909633.
10: El-Nabarawi MA, Bendas ER, El Rehem RT, Abary MY. Transdermal drug delivery of paroxetine through lipid-vesicular formulation to augment its bioavailability. Int J Pharm. 2013 Feb 25;443(1-2):307-17. doi: 10.1016/j.ijpharm.2013.01.016. Epub 2013 Jan 18. PubMed PMID: 23337629.
11: Kim JR, Woo HI, Chun MR, Lim SW, Kim HD, Na HS, Chung MW, Myung W, Lee SY, Kim DK. Exposure-outcome analysis in depressed patients treated with paroxetine using population pharmacokinetics. Drug Des Devel Ther. 2015 Sep 16;9:5247-54. doi: 10.2147/DDDT.S84718. eCollection 2015. PubMed PMID: 26396498; PubMed Central PMCID: PMC4577253.
12: Amodeo L, Castelli L, Leombruni P, Cipriani D, Biancofiore A, Torta R. Slow versus standard up-titration of paroxetine for the treatment of depression in cancer patients: a pilot study. Support Care Cancer. 2012 Feb;20(2):375-84. doi: 10.1007/s00520-011-1118-8. Epub 2011 Mar 15. PubMed PMID: 21404089.
13: Polak AR, Witteveen AB, Visser RS, Opmeer BC, Vulink N, Figee M, Denys D, Olff M. Comparison of the effectiveness of trauma-focused cognitive behavioral therapy and paroxetine treatment in PTSD patients: design of a randomized controlled trial. BMC Psychiatry. 2012 Oct 9;12:166. doi: 10.1186/1471-244X-12-166. PubMed PMID: 23046608; PubMed Central PMCID: PMC3539952.
14: Li F, Zhang M, Xu D, Liu C, Zhong ZY, Jia LL, Hu MY, Yang Y, Liu L, Liu XD. Co-administration of paroxetine and pravastatin causes deregulation of glucose homeostasis in diabetic rats via enhanced paroxetine exposure. Acta Pharmacol Sin. 2014 Jun;35(6):792-805. doi: 10.1038/aps.2014.24. PubMed PMID: 24902787; PubMed Central PMCID: PMC4086381.
15: Inoue H, Harada T, Eto S, Nakashima K, Ibusuki T, Kosha K, Date Y, Sanematsu E, Shinohara Y, Takahashi K, Yoshimura R, Nakamura J, Kojima E, Tsuruta Y. Determination of paroxetine in serum treated with simple pretreatment by pre-column high-performance liquid chromatography using 4-(5,6-dimethoxy-2-phthalimidinyl)-2-methoxyphenylsulfonyl chloride as a fluorescent labeling reagent. Biomed Chromatogr. 2013 Jun;27(6):688-90. doi: 10.1002/bmc.2859. Epub 2013 Jan 14. PubMed PMID: 23319205.
16: Paroxetine (Brisdelle) for hot flashes. Med Lett Drugs Ther. 2013 Oct 28;55(1428):85-6. PubMed PMID: 24165707.
17: Gibiino S, Serretti A. Paroxetine for the treatment of depression: a critical update. Expert Opin Pharmacother. 2012 Feb;13(3):421-31. doi: 10.1517/14656566.2012.652085. Epub 2012 Jan 21. Review. PubMed PMID: 22263916.
18: Ball WA, Snavely DB, Hargreaves RJ, Szegedi A, Lines C, Reines SA. Addition of an NK1 receptor antagonist to an SSRI did not enhance the antidepressant effects of SSRI monotherapy: results from a randomized clinical trial in patients with major depressive disorder. Hum Psychopharmacol. 2014 Nov;29(6):568-77. doi: 10.1002/hup.2444. Epub 2014 Oct 20. PubMed PMID: 25330122.
19: Ruiz-Garcia A, Giri N, LaBadie RR, Ni G, Boutros T, Richie N, Kocinsky HS, Checchio TM, Bello CL. A phase I open-label study to investigate the potential drug-drug interaction between single-dose dacomitinib and steady-state paroxetine in healthy volunteers. J Clin Pharmacol. 2014 May;54(5):555-62. doi: 10.1002/jcph.243. Epub 2013 Dec 17. PubMed PMID: 24293056.
20: do Monte ZS, Ramos CS. Development and validation of a method for the analysis of paroxetine HCl by circular dichroism. Chirality. 2013 Apr;25(4):211-4. doi: 10.1002/chir.22122. PubMed PMID: 23532996.

Explore Compound Types